Direct Wide Band Gap for Near-UV Applications: YAs (2.49 eV) vs. GaAs (1.424 eV) vs. InAs (0.354 eV)
The calculated direct band gap of YAs at the Γ point is 2.49 eV, which is 1.07 eV wider than the direct gap of GaAs (1.424 eV) and 2.14 eV wider than that of InAs (0.354 eV) [1][2][3]. This places the optical absorption edge of YAs in the near-ultraviolet region (~498 nm), a spectral range where the emission of GaAs-based devices falls short, directly enabling UV light sources and photovoltaic absorbers without the need for complex ternary alloying.
| Evidence Dimension | Electronic Band Gap (Direct, Γ-Γ) |
|---|---|
| Target Compound Data | 2.49 eV |
| Comparator Or Baseline | GaAs: 1.424 eV; InAs: 0.354 eV (experimental values at 300 K) |
| Quantified Difference | YAs gap is 175% of GaAs gap and 703% of InAs gap |
| Conditions | DFT calculation for YAs; experimental measurements for GaAs and InAs |
Why This Matters
A 2.49 eV direct band gap uniquely qualifies YAs for near-UV optoelectronics, a performance domain inaccessible to the industry-standard GaAs and InAs binary compounds.
- [1] S. Kansara, D. Singh, S. Gupta, and Y. Sonvane, 'Ab Initio Investigation of Vibrational, Optical and Thermodynamics Properties of Yttrium Arsenide,' J. Electron. Mater., vol. 46, pp. 5670–5676, 2017. DOI: 10.1007/s11664-017-5623-5 View Source
- [2] S. M. Sze and K. K. Ng, Physics of Semiconductor Devices, 3rd ed. Hoboken, NJ, USA: Wiley-Interscience, 2007, pp. 789–790. ISBN: 978-0-471-14323-9 View Source
- [3] NIST Data Gateway, 'GaAs Band Structure,' accessed May 12, 2026. Reference value: 1.424 eV at 300 K. Available: https://www.nist.gov/ View Source
